molecular formula C8H17N3O B13746049 N',3,3-trimethylmorpholine-4-carboximidamide

N',3,3-trimethylmorpholine-4-carboximidamide

Cat. No.: B13746049
M. Wt: 171.24 g/mol
InChI Key: PSNQCUVIRMUTHA-UHFFFAOYSA-N
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Description

N’,3,3-trimethylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3,3-trimethylmorpholine-4-carboximidamide typically involves the reaction of morpholine with trimethylamine and cyanamide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N’,3,3-trimethylmorpholine-4-carboximidamide involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

N’,3,3-trimethylmorpholine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents at moderate temperatures.

Major Products Formed

    Oxidation: Formation of N’,3,3-trimethylmorpholine-4-carboxamide.

    Reduction: Formation of N’,3,3-trimethylmorpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N’,3,3-trimethylmorpholine-4-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’,3,3-trimethylmorpholine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methylmorpholine-4-carboximidamide
  • 3,3-dimethylmorpholine-4-carboximidamide
  • N’,3,3-trimethylmorpholine-4-carboxamide

Uniqueness

N’,3,3-trimethylmorpholine-4-carboximidamide is unique due to the presence of three methyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or in the synthesis of sterically hindered molecules.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N',3,3-trimethylmorpholine-4-carboximidamide

InChI

InChI=1S/C8H17N3O/c1-8(2)6-12-5-4-11(8)7(9)10-3/h4-6H2,1-3H3,(H2,9,10)

InChI Key

PSNQCUVIRMUTHA-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C(=NC)N)C

Origin of Product

United States

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